Regioisomeric Identity: Distinguishing 5-(3,4-Dichlorophenyl)-3-isoxazolyl Methanol from Other Dichlorophenyl Isoxazole Methanol Analogs
The primary source of differentiation for [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol is its precise regioisomeric structure, defined by its IUPAC name and SMILES string, which dictates its unique chemical and potential biological behavior . Direct head-to-head comparisons with other regioisomers confirm they are distinct, non-interchangeable chemical compounds. For instance, 5-(2-chlorophenyl)-3-isoxazolyl methanol (CAS 343374-44-7) differs in both molecular weight (209.63 g/mol vs. 244.07 g/mol) and substitution pattern, making it unsuitable as a substitute .
| Evidence Dimension | Molecular Structure and Identity |
|---|---|
| Target Compound Data | Molecular Formula: C10H7Cl2NO2; MW: 244.07 g/mol; SMILES: C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO |
| Comparator Or Baseline | 5-(2-Chlorophenyl)-3-isoxazolyl methanol (CAS 343374-44-7): MW: 209.63 g/mol; SMILES: C1=CC(=C(C=C1)Cl)C2=NOC(=C2)CO |
| Quantified Difference | Molecular weight difference: 34.44 g/mol (due to second chlorine atom); Unique SMILES string. |
| Conditions | Structural analysis based on chemical databases and vendor specifications. |
Why This Matters
For synthetic chemistry, the exact regioisomer is required for the intended reaction pathway and product; using a different isomer will yield an unintended final compound.
